molecular formula C5H4F3N2NaO2S B2772889 sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate CAS No. 2137679-15-1

sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate

Cat. No.: B2772889
CAS No.: 2137679-15-1
M. Wt: 236.14
InChI Key: BEXYATKYFJMJNW-UHFFFAOYSA-M
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Description

Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate (CAS 2137679-15-1) is a high-value sulfinate salt serving as a critical synthetic intermediate in organic and medicinal chemistry. Its molecular formula is C 5 H 4 F 3 N 2 NaO 2 S, with a molecular weight of 236.15 g/mol . The core utility of this compound lies in its application as a versatile building block for the synthesis of functionalized pyrazole derivatives. The 1-methyl-5-(trifluoromethyl)-1H-pyrazole scaffold is a privileged structure in the development of active ingredients, and the sulfinate group at the 4-position provides a reactive handle for further functionalization . This makes it an essential precursor in creating novel compounds for pharmaceutical and agrochemical research, particularly for introducing the sulfonyl or other functional groups into complex molecules . Pyrazole derivatives, especially those featuring a trifluoromethyl group, are extensively investigated for their diverse biological activities. These activities include serving as antifungal agents , anti-inflammatory medicines, and anticancer agents . The presence of the trifluoromethyl group is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity . This specific compound is for research and development use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

sodium;1-methyl-5-(trifluoromethyl)pyrazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O2S.Na/c1-10-4(5(6,7)8)3(2-9-10)13(11)12;/h2H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXYATKYFJMJNW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)[O-])C(F)(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with a sulfinating agent such as sodium sulfinate. The reaction conditions often include the use of a suitable solvent and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to other functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonate derivatives, while substitution reactions can produce a variety of new compounds with different functional groups attached to the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate has been investigated for its potential antimicrobial and anticancer activities. Pyrazole derivatives are recognized for their ability to inhibit various pathogens and cancer cell lines. For instance, compounds derived from pyrazoles have shown promising results in inhibiting the growth of bacteria such as E. coli and Staphylococcus aureus, as well as exhibiting cytotoxic effects against several tumor cell lines .

Enzyme Inhibition
Research indicates that pyrazole compounds can act as enzyme inhibitors, affecting biochemical pathways relevant to disease mechanisms. For example, derivatives have been studied for their ability to inhibit cyclooxygenases (COX), which play a key role in inflammation and pain .

Case Study: Anti-inflammatory Activity
A study evaluated various pyrazole derivatives, including this compound, for anti-inflammatory activity. The results indicated that certain modifications to the pyrazole structure significantly enhanced anti-inflammatory properties compared to standard drugs like diclofenac sodium .

Agricultural Applications

Herbicide Development
this compound has been identified as a potential herbicide with effective control over gramineous and broadleaf weeds. Its low toxicity and reduced residue levels make it an attractive option for sustainable agricultural practices . The compound's effectiveness at lower concentrations addresses concerns regarding environmental safety and crop damage.

Case Study: Efficacy Against Weeds
In agricultural trials, this compound demonstrated significant efficacy in controlling various weed species while maintaining safety for crops and livestock. This was achieved with minimal application rates, highlighting its potential as a viable alternative to traditional herbicides .

Material Science

Synthesis of Functionalized Materials
The compound serves as a building block in the synthesis of more complex materials with specific properties. Its unique trifluoromethyl group enhances the electronic characteristics of the resulting materials, making them suitable for applications in electronics and coatings .

Case Study: Development of New Materials
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. These advancements are crucial for developing high-performance materials used in various industrial applications .

Summary Table of Applications

Field Application Key Findings/Case Studies
Medicinal ChemistryAntimicrobial & AnticancerEffective against E. coli, Staphylococcus aureus, and various tumor cell lines .
Enzyme InhibitionInhibits cyclooxygenases (COX), reducing inflammation .
AgricultureHerbicide DevelopmentEffective control over weeds with low toxicity; safe for crops .
Material ScienceSynthesis of Functionalized MaterialsEnhances thermal stability and mechanical properties in polymers .

Mechanism of Action

The mechanism of action of sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonate: A closely related compound with a sulfonate group instead of a sulfinate group.

    1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Another similar compound with a carboxylate group.

Uniqueness

Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical properties and reactivity compared to its sulfonate and carboxylate analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

Sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate is a compound of significant interest in medicinal chemistry and agricultural applications due to its unique chemical structure and biological properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrazole core with a sulfinate functional group, which enhances its reactivity. The trifluoromethyl group contributes to its lipophilicity, potentially influencing its interaction with biological targets. The compound can be synthesized through various methods, often involving controlled conditions to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its structural analogs have shown effectiveness against various microbial strains .
  • Anti-inflammatory Effects : Similar compounds in the pyrazole class have demonstrated anti-inflammatory activity. For instance, related pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting that this compound may also exhibit similar properties .
  • Potential Anticancer Activity : There is ongoing research into the anticancer potential of pyrazole derivatives. Some studies have indicated that modifications in the pyrazole structure can enhance cytotoxic effects against cancer cell lines, although specific data on this compound remains limited .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with specific proteins or enzymes involved in metabolic pathways may play a crucial role. The sulfinate group is believed to enhance the compound's reactivity with biological targets, potentially leading to altered metabolic processes .

Synthesis Methods

This compound can be synthesized using various strategies, including:

  • Oxidative Coupling Reactions : Utilizing hydrazones and maleimides as starting materials under specific catalytic conditions has been shown to yield pyrazole derivatives effectively .
  • One-Pot Synthesis : Recent advancements allow for the synthesis of functionalized N-trifluoromethyl pyrazoles from readily available precursors in a single reaction step, improving efficiency and reducing waste .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its analogs:

StudyFindings
Demonstrated anti-inflammatory activity in vitro with inhibition of TNF-α and IL-6.
Investigated structural modifications leading to enhanced cytotoxicity against cancer cell lines.
Reported antimicrobial efficacy against various bacterial strains, suggesting utility in developing new antibiotics.

Q & A

Q. What are the recommended synthetic routes for sodium 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfinate?

Methodological Answer: The synthesis of sodium sulfinate derivatives typically involves sulfonation followed by salt formation. For pyrazole-based sulfinates, a common approach includes:

  • Sulfonation of the pyrazole core : Reacting 1-methyl-5-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Reduction to sulfinate : Treating the sulfonyl chloride with reducing agents (e.g., sodium sulfite) under controlled pH to yield the sodium sulfinate salt .
  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF or acetonitrile) at 0–5°C to minimize side reactions. Purification via recrystallization in ethanol/water mixtures improves yield (typically 70–85%) .

Q. How can the purity and identity of this compound be validated in a research setting?

Methodological Answer:

  • Elemental Analysis : Confirm C, H, N, S, and F content against theoretical values (C₅H₄F₃N₂NaO₂S; MW 236.15) .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Look for pyrazole ring protons (δ 7.2–8.1 ppm) and sulfinate group signals (δ 3.5–4.0 ppm for SO₂⁻) .
    • FT-IR : Confirm sulfinate O-S-O asymmetric stretching (1180–1250 cm⁻¹) and CF₃ absorption (1100–1200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative ion mode should show [M-Na]⁻ at m/z 213.1 .

Advanced Research Questions

Q. What challenges arise in functionalizing the trifluoromethyl group during derivatization reactions?

Methodological Answer: The CF₃ group’s strong electron-withdrawing nature complicates nucleophilic aromatic substitution (SNAr) and metal-catalyzed coupling reactions. Strategies to mitigate this include:

  • Directed C–H Activation : Use palladium catalysts with bulky ligands (e.g., XPhos) to direct coupling at the 4-position of the pyrazole ring .
  • Photoredox Catalysis : Enable radical-based trifluoromethyl modifications under mild conditions .
  • Contradictions in Reactivity : While CF₃ typically deactivates the ring, steric effects in 1-methyl-5-CF₃ pyrazoles can paradoxically enhance regioselectivity in Suzuki-Miyaura couplings .

Q. Example Protocol for Cross-Coupling :

Substrate: Sodium sulfinate (1.0 equiv), aryl boronic acid (1.2 equiv).

Catalyst: Pd(OAc)₂ (5 mol%), XPhos (10 mol%).

Conditions: DMF/H₂O (4:1), 80°C, 12 h.

Yield: ~60–75% .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming sulfinate geometry and hydrogen-bonding networks:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Software : Refinement via SHELXL (for small molecules) or SHELXTL for twinned crystals .
  • Key Metrics :
    • R-Factor : Aim for <0.05 for high-confidence structures.
    • Torsion Angles : Validate planarity of the pyrazole ring (deviation <0.01 Å) .

Q. Example Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.21 Å, b = 12.34 Å
Z-Score (Twins)<3.0

Q. What analytical methods detect decomposition or stability issues in this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Monitor weight loss ≥150°C to assess thermal stability .
  • HPLC-PDA : Use a C18 column (MeCN/H₂O + 0.1% TFA) to detect hydrolyzed byproducts (e.g., sulfonic acids).
  • Contradictions in Stability : While the sodium sulfinate is hygroscopic, its stability improves in anhydrous DMSO (decomposition <5% over 30 days at 4°C) .

Data Contradictions and Resolution

  • Synthetic Yields : Discrepancies in yields (70–85% vs. 50–60% in some protocols) may arise from trace moisture during sulfonation. Use molecular sieves to maintain anhydrous conditions .
  • CF₃ Reactivity : Conflicting reports on SNAr feasibility are resolved by adjusting solvent polarity (higher DMF ratios improve reactivity) .

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